molecular formula C25H28BNO4 B6296850 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2152673-80-6

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B6296850
CAS RN: 2152673-80-6
M. Wt: 417.3 g/mol
InChI Key: WPHHXAQXUQVEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2,6-BBTDP) is an organoboron compound that has been studied for its potential applications in scientific research and drug development. This compound has been used in a variety of experiments to explore its potential as a therapeutic agent and to understand its mechanism of action.

Mechanism of Action

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been found to interact with enzymes and proteins in a variety of ways. It has been shown to bind to the active sites of enzymes, as well as to interact with proteins in a manner that modulates their activity. Additionally, it has been found to bind to certain proteins and inhibit their activity. This interaction between 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and enzymes and proteins is believed to be the basis for its potential therapeutic applications.
Biochemical and Physiological Effects
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of certain enzymes, as well as modulate the activity of certain proteins. Additionally, it has been found to have an anti-inflammatory effect, as well as an immunomodulatory effect. Furthermore, it has been found to have an anti-cancer effect, as well as an anti-viral effect.

Advantages and Limitations for Lab Experiments

The use of 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in laboratory experiments offers a number of advantages. This compound is relatively easy to synthesize, and it is cost-effective. Additionally, it is non-toxic and has a low boiling point, making it suitable for use in a variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. In particular, it is difficult to obtain pure samples of this compound, and its solubility in organic solvents is limited.

Future Directions

The potential applications of 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are vast, and there are a number of future directions for research. For example, further research could be conducted to explore the potential of this compound as a therapeutic agent. Additionally, research could be conducted to investigate the potential of this compound to act as an inhibitor of certain enzymes, as well as its potential to modulate the activity of certain proteins. Furthermore, research could be conducted to explore the potential of this compound to act as an anti-inflammatory agent, as well as its potential to act as an immunomodulatory agent. Finally, research could be conducted to further investigate the potential of this compound to act as an anti-cancer agent, as well as its potential to act as an anti-viral agent.

Synthesis Methods

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is synthesized by a two-step process. The first step involves the reaction of a boronic ester with a pyridine derivative to form the desired product. The second step involves the reaction of the product with a benzyl halide to form the desired 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This synthesis process has been found to be efficient and cost-effective, making it an attractive option for scientists looking to work with this organoboron compound.

Scientific Research Applications

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been studied for its potential applications in scientific research and drug development. This compound has been used in a variety of experiments to explore its potential as a therapeutic agent and to understand its mechanism of action. In particular, it has been used in studies to investigate the effects of boron-containing compounds on the activity of enzymes, as well as the ability of boron-containing compounds to modulate the activity of proteins. Additionally, it has been used in studies to investigate the potential of boron-containing compounds to act as inhibitors of certain enzymes, as well as their ability to modulate the activity of certain proteins.

properties

IUPAC Name

2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHHXAQXUQVEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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